molecular formula C6H7NO4 B1421209 Ethyl 2-oxo-2,3-dihydrooxazole-4-carboxylate CAS No. 874827-32-4

Ethyl 2-oxo-2,3-dihydrooxazole-4-carboxylate

Cat. No.: B1421209
CAS No.: 874827-32-4
M. Wt: 157.12 g/mol
InChI Key: QWJPLUWNLLBZCY-UHFFFAOYSA-N
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Description

Ethyl 2-oxo-2,3-dihydrooxazole-4-carboxylate is a chemical compound with the molecular formula C6H7NO4 and a molecular weight of 157.13 g/mol . . This compound is a member of the oxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-oxo-2,3-dihydrooxazole-4-carboxylate can be synthesized through various synthetic routes. One common method involves the reaction of ethyl chloroformate with 2-amino-2-oxazoline under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-oxo-2,3-dihydrooxazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Typically performed in the presence of an acid or base catalyst.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents such as amines or thiols can be used to replace the ester group.

Major Products

    Hydrolysis: Produces 2-oxo-2,3-dihydrooxazole-4-carboxylic acid and ethanol.

    Reduction: Yields the corresponding alcohol derivative.

    Substitution: Results in various substituted oxazole derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of ethyl 2-oxo-2,3-dihydrooxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s oxazole ring structure allows it to bind to various enzymes and receptors, potentially inhibiting or modulating their activity . This interaction can lead to changes in cellular processes and biochemical pathways, contributing to its observed biological effects.

Comparison with Similar Compounds

Ethyl 2-oxo-2,3-dihydrooxazole-4-carboxylate can be compared with other oxazole derivatives, such as:

These compounds share similar structural features but may differ in their chemical reactivity and biological activity. The unique combination of functional groups in this compound contributes to its distinct properties and applications.

Properties

IUPAC Name

ethyl 2-oxo-3H-1,3-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO4/c1-2-10-5(8)4-3-11-6(9)7-4/h3H,2H2,1H3,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWJPLUWNLLBZCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=COC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00674326
Record name Ethyl 2-oxo-2,3-dihydro-1,3-oxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00674326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874827-32-4
Record name Ethyl 2-oxo-2,3-dihydro-1,3-oxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00674326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 2-oxo-2,3-dihydrooxazole-4-carboxylate
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Ethyl 2-oxo-2,3-dihydrooxazole-4-carboxylate
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Ethyl 2-oxo-2,3-dihydrooxazole-4-carboxylate

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